(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3
Description
Properties
IUPAC Name |
(4S)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBYFHKONUTMW-DCLJDFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747136 | |
| Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156451-08-0 | |
| Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Application of (4R,5S)-4-Benzyl-3-(propionyl-2,2-d2)-2-oxazolidinone
This guide provides a comprehensive overview of a specifically deuterated Evans auxiliary, focusing on its molecular structure, synthesis, and application in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind experimental choices and provides actionable protocols, grounding all claims in authoritative references.
Introduction: The Strategic Advantage of Isotopic Labeling in Asymmetric Synthesis
Isotopic labeling, the replacement of an atom with one of its isotopes, is a technique used to track the journey of molecules through reactions or metabolic pathways.[7] The introduction of deuterium (²H), a stable isotope of hydrogen, offers a powerful method for mechanistic studies, quantitative analysis via mass spectrometry, and altering metabolic profiles of drug candidates.[8] This guide focuses on a propionyl-acylated Evans auxiliary strategically deuterated at the α-position of the propionyl group. This specific labeling provides a unique spectroscopic signature and allows for detailed investigation of reaction mechanisms without significantly altering the steric environment that governs stereoselectivity.
Part 1: Molecular Structure and Spectroscopic Characterization
The core of our discussion is the specific deuterated Evans auxiliary: (4R,5S)-4-Benzyl-3-(2,2-dideuteriopropanoyl)-2-oxazolidinone . This structure is derived from L-phenylalanine and features deuterium atoms at the α-carbon of the propionyl group—the position critical for enolate formation.
Key Structural Features
The molecule's efficacy in stereocontrol arises from a combination of features:
-
Oxazolidinone Core: A rigid five-membered ring that provides a stable scaffold.
-
C4 Stereocenter: The benzyl group at the C4 position, derived from L-phenylalanine, acts as the primary stereodirecting group. It effectively blocks one face of the enolate intermediate, forcing electrophilic attack to occur from the less sterically hindered face.[9]
-
Acyl Group Conformation: In the transition state for enolization and subsequent reactions, the two carbonyl groups of the N-acyl-oxazolidinone orient themselves with opposing dipoles to minimize electrostatic repulsion. This locks the enolate into a specific conformation, contributing to predictable stereochemical outcomes.[9][10]
-
Deuterated Propionyl Group (Propionyl-d2): The two deuterium atoms at the α-position (C2 of the propionyl chain) serve as a spectroscopic probe. Their presence is readily confirmed by the absence of characteristic signals in ¹H NMR spectroscopy and the appearance of a unique signal in ²H NMR. This labeling is crucial for tracking the propionate unit through complex synthetic sequences and for conducting kinetic isotope effect studies.
Figure 1: Structure of (4R,5S)-4-Benzyl-3-(propionyl-2,2-d2)-2-oxazolidinone.
Spectroscopic Data Interpretation
The definitive identification of the deuterated auxiliary relies on a combination of spectroscopic techniques. The following table summarizes the expected NMR data in CDCl₃, referencing known shifts for similar non-deuterated compounds.[11][12][13]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| Phenyl (Ph) | 7.20-7.40 (m, 5H) | ~135.2, 129.4, 128.9, 127.3 | Aromatic signals from the benzyl group. |
| CH (Oxazolidinone C5) | ~4.70 (m, 1H) | ~78.8 | |
| CH (Oxazolidinone C4) | ~4.20 (m, 1H) | ~55.2 | |
| Benzyl CH ₂ | 3.30 (dd), 2.79 (dd) | ~37.9 | Diastereotopic protons of the benzyl group. |
| Propionyl CH ₃ | ~1.20 (t, 3H) | ~9.0 | Methyl group protons. |
| Propionyl CD ₂ | Absent | ~29.0 (quintet, small) | Signal absent in ¹H NMR. In ¹³C NMR, the signal appears as a small quintet due to C-D coupling. |
| Auxiliary C =O | N/A | ~153.4 | Ring carbonyl carbon. |
| Acyl C =O | N/A | ~174.0 | Exocyclic propionyl carbonyl carbon. |
Data is predicted based on standard values for non-deuterated analogues and known effects of deuterium substitution.[11][14][15]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to the increased mass from the two deuterium atoms. For the title compound (C₁₉H₁₉D₂NO₃), the expected mass would be approximately 2 amu higher than its non-deuterated counterpart.
Part 2: Synthesis and Isotopic Labeling Workflow
The synthesis of the deuterated auxiliary is a straightforward, multi-step process that leverages well-established procedures.[12][13] The key is the incorporation of the deuterated acyl chain.
Figure 2: General workflow for the synthesis of the deuterated Evans auxiliary.
Detailed Experimental Protocol: Acylation
This protocol describes the crucial acylation step to attach the deuterated propionyl group to the commercially available or synthesized Evans auxiliary.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-4-Benzyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. Stir the resulting solution for 15 minutes. Causality: n-BuLi is a strong base that quantitatively deprotonates the nitrogen of the oxazolidinone to form the lithium amide, activating it for acylation.
-
Acylation: In a separate flask, prepare a solution of propionic-2,2-d2 anhydride (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold lithium amide solution.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure deuterated auxiliary.
Part 3: Application in Asymmetric Aldol Reaction
The primary utility of the N-propionyl Evans auxiliary is in the asymmetric aldol reaction to generate syn-aldol products with high diastereoselectivity.[10][16] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model.[4][9]
Mechanism of Stereocontrol
-
Enolate Formation: The N-acyl auxiliary is treated with a Lewis acid (e.g., Bu₂BOTf) and a hindered base (e.g., DIPEA). This generates a six-membered chair-like transition state that leads exclusively to the formation of the (Z)-enolate.[10][17]
-
Aldehyde Chelation: The (Z)-enolate, chelated to the boron atom, reacts with an incoming aldehyde.
-
Diastereofacial Selection: The aldehyde approaches the enolate from the face opposite to the bulky C4 substituent (the benzyl group). The reaction proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state, which minimizes steric interactions and leads to the observed syn stereochemistry.[9][18]
Figure 3: Stereochemical model showing facial selectivity in the Evans aldol reaction.
Protocol: Asymmetric Aldol Reaction
-
Preparation: Dissolve the deuterated N-propionyl auxiliary (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere. Cool the solution to 0 °C.
-
Enolate Generation: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. Causality: Bu₂BOTf is a Lewis acid that coordinates to the carbonyls, facilitating deprotonation by the non-nucleophilic base DIPEA to form the boron (Z)-enolate.
-
Aldehyde Addition: Add the desired aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup and Cleavage: Quench the reaction with a pH 7 phosphate buffer. After extraction, the chiral auxiliary can be cleaved from the aldol adduct. A common method is hydrolysis with lithium hydroperoxide (LiOOH), which releases the chiral carboxylic acid and recovers the auxiliary.[9][13]
Conclusion
The use of a deuterated propionyl Evans auxiliary provides a sophisticated tool for the modern synthetic chemist. Its structure is meticulously designed to ensure predictable and high levels of stereocontrol, while the isotopic labels at the reactive α-position offer an invaluable method for mechanistic elucidation and product tracking. The protocols and structural data presented in this guide serve as a foundational resource for researchers aiming to leverage this powerful combination of stereocontrol and isotopic labeling in the synthesis of complex, high-value molecules.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099–3111. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Wikipedia. Aldol reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Grogan, G., & Parker, E. J. (2020). Bringing biocatalytic deuteration into the toolbox of asymmetric isotopic labelling techniques. Nature Communications, 11(1452). [Link]
-
Romo, D. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 56(3), 306-315. [Link]
-
Wikipedia. Isotopic labeling. Wikipedia, The Free Encyclopedia. [Link]
-
de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals Blog. [Link]
-
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 4-5, 35-42. [Link]
-
Sunoj, R. B., & Biju, A. T. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of Organic Chemistry, 75(17), 5829–5838. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. The Organic Chemistry Tutor. [Link]
-
Al-Zaydi, K. M. (2003). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. ARKIVOC, 2003(i), 73-80. [Link]
-
Vlácil, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5676–5683. [Link]
-
de Souza, M. V. N., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(9), 13557-13570. [Link]
-
Srivastava, S., et al. (1986). Deuterium NMR study of the interaction of alpha-tocopherol with a phospholipid model membrane. Biochemistry, 25(16), 4515-4522. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
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Technical Monograph: (S)-4-Benzyl-3-(3,3,3-trideuteriopropanoyl)-2-oxazolidinone
Executive Summary
High-Purity Chiral Building Block for Stable Isotope Labeling (SIL)
(S)-4-Benzyl-3-(3,3,3-trideuteriopropanoyl)-2-oxazolidinone (CAS: 156451-08-0) represents the convergence of Evans auxiliary asymmetric synthesis and deuterium kinetic isotope effect (KIE) strategies. This reagent is the deuterated analog of the standard Evans propionate synthon. It is primarily employed in the pharmaceutical industry to introduce a chiral propionate motif with a terminal
Core Utility:
-
Asymmetric Alkylation: Delivers high diastereoselectivity (>98% de) for
-alkylated propionate derivatives. -
Metabolic Stability: The
group acts as a metabolic blocker, mitigating CYP450-mediated oxidative dealkylation or hydroxylation at the terminal methyl position (Deuterium Switch). -
Mechanistic Probing: Serves as a non-radioactive tracer in DMPK (Drug Metabolism and Pharmacokinetics) studies.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The following data consolidates the structural and physical characteristics of the molecule. Note the significant impact of the trideuterio-methyl group on the molecular weight and NMR signature compared to the non-deuterated parent.
| Property | Data | Notes |
| IUPAC Name | (4S)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one | |
| CAS Number | 156451-08-0 | Parent (non-D): 101711-78-8 |
| Molecular Formula | ||
| Molecular Weight | 236.28 g/mol | +3.02 Da vs. Protio analog |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 44–46 °C | Consistent with protio analog |
| Solubility | Soluble in THF, | Hydrolytically sensitive (basic conditions) |
| Chirality | (S)-configuration at C4 | Derived from L-Phenylalanine |
Spectroscopic Signature (Predicted vs. Protio)
-
NMR (500 MHz,
): The diagnostic triplet at ppm (corresponding to the terminal ) is absent in this compound. The methylene protons ( -carbonyl) appear as a singlet (or broad singlet) at ppm, lacking the vicinal coupling to the methyl group. -
NMR: The terminal methyl carbon exhibits a characteristic septet splitting pattern due to C-D coupling (
Hz) and a slight upfield isotope shift.
Synthesis Protocol: Acylation of the Evans Auxiliary
Rationale & Causality
The synthesis relies on the lithiation of the oxazolidinone carbamate. n-Butyllithium (n-BuLi) is selected over weaker bases to ensure irreversible deprotonation (
Materials
-
(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)
-
n-Butyllithium (1.05 equiv, 1.6M in hexanes)
-
3,3,3-Trideuteriopropionyl chloride (1.1 equiv) [Prepared from 3,3,3-trideuteriopropionic acid + oxalyl chloride]
-
Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvation: Charge flask with (S)-4-Benzyl-2-oxazolidinone and anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise via syringe over 15 minutes.
-
Checkpoint: The solution may turn slightly yellow; this is the lithium salt formation. Stir for 30 minutes at -78°C to ensure complete deprotonation.
-
-
Acylation: Add 3,3,3-trideuteriopropionyl chloride dropwise.
-
Critical Control: Maintain temperature below -70°C during addition to maximize N-acylation selectivity.
-
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench & Workup: Quench with saturated
. Extract with EtOAc (3x).[1] Wash combined organics with saturated (to remove unreacted acid/chloride) and brine. Dry over . -
Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO2, 10-30% EtOAc in Hexanes).
Mechanism of Stereocontrol (The "Why")
The utility of this reagent in drug development hinges on its ability to transfer chirality. When subjected to enolization (e.g., with NaHMDS or LDA), the molecule forms a (Z)-enolate .[2]
The lithium cation is chelated between the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The benzyl group at C4 sterically shields the Re-face of the enolate. Consequently, incoming electrophiles (alkyl halides or aldehydes) are forced to attack from the Si-face, resulting in high diastereoselectivity.
Visualization: Synthesis & Application Workflow[5]
Figure 1: Complete lifecycle of the (S)-4-Benzyl-3-(3,3,3-trideuteriopropanoyl)-2-oxazolidinone reagent, from synthesis to application in asymmetric alkylation cycles.
Applications in Drug Discovery[4][9][10][11][12]
The Deuterium Switch (Metabolic Stability)
In medicinal chemistry, the "Deuterium Switch" involves replacing hydrogen with deuterium at metabolic "hotspots." The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect,
-
Application: If a drug candidate is rapidly metabolized via hydroxylation at a terminal methyl group, using this reagent allows the synthesis of the
analog. -
Outcome: This often extends the half-life (
) of the drug and reduces the formation of toxic metabolites without altering the binding affinity to the biological target.
Asymmetric Aldol & Alkylation
This reagent is the gold standard for synthesizing polyketide fragments or chiral side chains containing a methyl group.
-
Protocol: Treat the reagent with
and an amine base (DIPEA) to form the titanium enolate, followed by reaction with an aldehyde. -
Result: Formation of the "Evans Syn" aldol product with the
label intact, allowing researchers to trace this specific methyl group in subsequent biological assays.
References
-
Evans, D. A., et al. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.
-
ChemicalBook. "(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone Synthesis & Properties." (Used as baseline for physicochemical data).
-
PubChem. "(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 Compound Summary."[4][5] National Library of Medicine.
-
Sigma-Aldrich. "(S)-4-Benzyl-3-propionyl-2-oxazolidinone Product Specification."
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An In-depth Technical Guide to Labeled and Unlabeled Evans Auxiliaries in Asymmetric Synthesis
Abstract
The Core Principle: Evans Auxiliaries in Asymmetric Induction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in excess.[4][5] The Evans auxiliary, a substituted oxazolidinone, is a quintessential example of this strategy.[][7] Derived from readily available chiral amino alcohols, such as L-valinol or L-phenylalaninol, these auxiliaries are acylated to form N-acyl imides. The stereocenter on the auxiliary, typically at the C4 position, effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high fidelity.
The power of the Evans auxiliary lies in its ability to force a specific conformation upon enolization. Formation of the Z-enolate is generally favored, which then adopts a conformation that minimizes dipole-dipole interactions between the carbonyl groups.[8][9] The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) sterically blocks one face of this enolate, leaving the other face accessible for reaction. This predictable facial bias is the key to the high diastereoselectivity observed in reactions such as alkylations and aldol additions.[2][8][10]
Mechanism of Stereocontrol in Aldol Reactions
The Evans aldol reaction is a benchmark for stereoselective carbon-carbon bond formation.[1][2] The process begins with the formation of a boron enolate, typically using dibutylboron triflate and a tertiary amine. This step reliably generates the (Z)-enolate. This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[8] The steric hindrance from the auxiliary's substituent directs the aldehyde's substituent (R') to the equatorial position, leading to the formation of the syn-aldol product with a predictable absolute configuration.[1][8]
Diagram: Stereocontrol in the Evans Aldol Reaction
Caption: General workflow for an Evans auxiliary-mediated asymmetric aldol reaction.
Auxiliary Removal
A critical feature of any chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter(s). Evans auxiliaries can be cleaved to reveal a variety of functional groups. For instance, mild hydrolysis with lithium hydroperoxide (LiOOH) yields the corresponding carboxylic acid, while reduction with lithium aluminum hydride affords the primary alcohol.[11][12] This versatility significantly enhances the synthetic utility of the methodology, and the auxiliary can often be recovered in high yield for reuse.[5][11]
Labeled vs. Unlabeled Auxiliaries: A Functional Dichotomy
The distinction between a "labeled" and an "unlabeled" Evans auxiliary lies in the presence or absence of isotopic enrichment.
-
Unlabeled Evans Auxiliary : This is the standard form of the auxiliary, composed of atoms at their natural isotopic abundance (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is the workhorse for routine asymmetric synthesis where the primary goal is the efficient and stereoselective production of a target molecule.
-
Labeled Evans Auxiliary : This is a specialized variant where one or more atoms have been replaced with a heavier, stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). The synthesis of these labeled auxiliaries requires starting from isotopically enriched precursors.
The incorporation of these isotopes does not significantly alter the chemical reactivity or the steric properties of the auxiliary; therefore, the stereochemical outcome of the reaction remains the same. However, the isotopic label serves as a powerful probe for analytical and mechanistic studies.
Applications of Labeled Evans Auxiliaries
The use of isotopically labeled compounds is critical for elucidating reaction mechanisms, quantifying reaction kinetics, and tracing metabolic pathways.[13] Labeled Evans auxiliaries extend these capabilities to the realm of asymmetric synthesis, providing invaluable insights that are otherwise inaccessible.
Mechanistic Elucidation via Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By strategically placing an isotopic label (e.g., deuterium) at a position involved in a bond-breaking or bond-forming event in the rate-determining step, researchers can probe the transition state structure.
For example, if the deprotonation of the α-carbon of the N-acyl imide is the rate-determining step of the enolization process, replacing the α-protons with deuterium would result in a primary KIE (kH/kD > 1), slowing down the reaction. A labeled N-acyl imide, synthesized using a labeled acyl group attached to an unlabeled auxiliary, would be the ideal tool for such a study.
NMR Spectroscopic Analysis of Reaction Intermediates
Carbon-13 and nitrogen-15 are NMR-active nuclei. Incorporating a ¹³C or ¹⁵N label into the oxazolidinone core of the Evans auxiliary can greatly simplify the analysis of complex reaction mixtures by NMR spectroscopy.[14]
-
Signal Enhancement : The distinct chemical shift of the labeled atom and the ability to use specific NMR pulse sequences can help in identifying and tracking the auxiliary and its derivatives (e.g., the enolate intermediate) throughout a reaction sequence, even at low concentrations.[14]
-
Structural Studies : By observing coupling constants between the isotopic label and other nuclei, detailed structural information about transient intermediates, such as the aggregation state of lithium or sodium enolates in solution, can be obtained.[14]
Diagram: Labeled vs. Unlabeled Evans Auxiliary
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. york.ac.uk [york.ac.uk]
- 11. connectsci.au [connectsci.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Strategic Sourcing & Utilization Guide: (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3
[1][2]
Executive Summary
This technical guide addresses the sourcing, validation, and application of (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 , a specialized deuterated Evans auxiliary.[1] This reagent is critical for asymmetric synthesis where stereochemical control and isotopic labeling (for DMPK tracing, SILAC, or mechanistic deconvolution) must be achieved simultaneously.[1]
Due to the niche nature of this compound (specific chirality + specific deuteration pattern), "off-the-shelf" availability is often limited compared to its non-deuterated counterpart.[1] This guide presents a dual-path strategy: Direct Acquisition from specialized isotope vendors and a Modular Synthesis protocol for on-demand generation, ensuring high purity and isotopic enrichment (>98 atom % D).[1]
Part 1: The Molecular Imperative
Structural Definition & Utility
The molecule consists of the (S)-4-benzyl-2-oxazolidinone chiral scaffold acylated with a deuterated propionyl group.
-
Chirality: (S)-configuration at the C4 position induces facial selectivity (typically Z-enolate formation via boron or titanium mediation), directing electrophilic attack to the re-face.[1]
-
Isotopic Labeling (d3): The "d3" designation typically refers to the terminal methyl group (3,3,3-d3).[1] This configuration is preferred over d5 (perdeuterated) when the researcher wishes to avoid Primary Kinetic Isotope Effects (KIE) at the
-position during enolization, while still maintaining a stable label for mass spectrometry.[1]
Critical Quality Attributes (CQAs)
When evaluating this reagent, three metrics determine its utility:
-
Enantiomeric Purity:
. Impurities here lead to diastereomeric scrambling in subsequent aldol/alkylation steps.[1] -
Isotopic Enrichment:
. Lower enrichment complicates quantitative MS analysis and introduces "M-1" background noise.[1] -
Chemical Purity:
. Free oxazolidinone (cleaved auxiliary) is a common impurity that must be minimized.[1]
Part 2: Supplier Landscape & Evaluation Matrix[2]
Market analysis reveals that while many vendors list the non-deuterated form (CAS 101711-78-8), the (S)-d3 variant (CAS 156451-08-0) is frequently a "make-to-order" item.[1]
Tier 1: Specialized Isotope Manufacturers
These vendors synthesize the compound in-house, offering the highest assurance of isotopic integrity.[1]
| Supplier | Type | Product Code / Ref | Notes |
| Toronto Research Chemicals (TRC) | Manufacturer | Cat# B233662 (Generic) | Specializes in complex chiral isotopes. Often lists the (R)-enantiomer; (S) is available via custom request.[1] |
| MedChemExpress (MCE) | Distributor/Mfg | HY-W008304S (Related) | Lists the d3 variant explicitly. Good for small scale (mg to g).[1] |
| Pharmaffiliates | Standards Mfg | PA-156451-08-0 | Explicitly lists the (S)-d3 CAS 156451-08-0. Focuses on reference standards. |
| CDN Isotopes | Isotope Specialist | Precursors Only | Does not list the conjugate but supplies high-grade Propionyl Chloride-d3/d5 for synthesis (see Part 4). |
Tier 2: Catalog Aggregators
Warning: Suppliers like MolPort or Chem-Space often aggregate stock from Tier 1.[1] While convenient, they introduce a "blind spot" regarding the Chain of Custody (CoC) for isotopic handling.[1] Recommendation: Always request the original CoA before purchase.
Part 3: Sourcing Decision Logic (Make vs. Buy)
For high-purity applications, synthesizing the reagent in-house is often superior to buying old stock.[1] Fresh acylation prevents hydrolysis and ensures the highest ee.[1]
Figure 1: Decision matrix for sourcing. For quantities >5g, in-house synthesis using commercial precursors is recommended to ensure isotopic fidelity and cost-efficiency.[1]
Part 4: Modular Synthesis Protocol (The "Self-Validating" System)
If direct supply is unavailable or cost-prohibitive, use this field-proven protocol. It utilizes Propionyl Chloride-3,3,3-d3 (widely available from CIL, Sigma, CDN) and the standard (S)-Evans Auxiliary .[1]
Reagents[2][4]
-
(S)-4-Benzyl-2-oxazolidinone: 1.0 equiv (dried in vacuo).[1]
-
n-Butyllithium (n-BuLi): 1.05 equiv (titrated).[1]
-
Propionyl Chloride-3,3,3-d3: 1.1 equiv.[1]
-
THF: Anhydrous, distilled from Na/Benzophenone.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF at
under Argon. -
Deprotonation: Add n-BuLi dropwise over 15 minutes. The solution helps validate the lithiation; a slight yellow color indicates successful anion formation.[1] Stir for 30 min.
-
Expert Note: Keep temperature strictly below
to prevent ring opening.[1]
-
-
Acylation: Add Propionyl Chloride-d3 dropwise. The reaction is extremely fast.
-
Quench & Workup: Warm to
over 1 hour. Quench with saturated .[1] Extract with EtOAc.[1] -
Purification: Recrystallize from Hexanes/EtOAc (3:1).
Part 5: Quality Assurance & Validation
Upon receipt (or synthesis), you must validate the material.[1] Do not rely solely on the vendor CoA.[1]
Validation Workflow
Figure 2: Quality Control Workflow. The critical check is the 1H-NMR region at ~1.1 ppm; any triplet here indicates failure of deuteration (presence of non-labeled propionyl).
Analytical Specifications
References
-
Evans, D. A., et al. (1982).[1] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society.[1] [1]
-
Toronto Research Chemicals . "(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 Product Page." LGC Standards. [1]
-
MedChemExpress . "(S)-4-Benzyl-3-propionyloxazolidin-2-one-d3."[2][3][4] MCE Catalog.
-
Pharmaffiliates . "(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 Reference Standard." Pharmaffiliates Analytics. [1]
-
Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. [1]
Methodological & Application
Application Notes & Protocols for Asymmetric Synthesis Using (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3
Section 1: Executive Summary & Core Principles
This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the application of (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 . This versatile chiral auxiliary, a deuterated analogue of the well-established Evans auxiliary, serves a dual purpose in modern organic synthesis.[1][2] Primarily, it is a powerful tool for inducing stereochemistry in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations, with exceptionally high diastereoselectivity.[3] Secondly, the presence of a stable, heavy-isotope-labeled propionyl group (CD₃) allows the molecule and its subsequent products to be used as internal standards for accurate quantification in mass spectrometry-based assays or as mechanistic probes to investigate reaction pathways through the kinetic isotope effect.[4][5][6]
Our objective is to move beyond a simple recitation of steps and provide a causal framework for experimental design. We will explore the mechanistic underpinnings of the stereochemical control, the practical implications of deuterium labeling, and provide robust, field-tested protocols for its use and subsequent analysis.
Section 2: The Mechanism of Stereocontrol
The remarkable stereodirecting power of the (S)-4-Benzyl-2-oxazolidinone framework is a cornerstone of modern asymmetric synthesis.[3] The high fidelity of stereochemical transfer relies on a predictable, conformationally rigid transition state. The process is initiated by the formation of a chelated (Z)-enolate, which then directs the approach of an electrophile.
The key mechanistic steps are:
-
Deprotonation: A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), selectively removes the α-proton from the propionyl group.
-
Chelation & (Z)-Enolate Formation: The lithium or sodium cation is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the enolate into the (Z)-geometry, which is crucial for predictable stereocontrol.
-
Diastereofacial Shielding: The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate.
-
Electrophilic Attack: The incoming electrophile (e.g., an aldehyde or alkyl halide) is forced to approach from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable relative and absolute configuration.[7]
The entire premise of the Evans auxiliary's success lies in the predictable formation of this rigid, chelated intermediate.
Caption: Mechanism of Stereocontrol using the Evans Auxiliary.
Section 3: The Strategic Advantage of Deuterium Labeling
The incorporation of a trideuteromethyl (CD₃) group offers two distinct, powerful applications beyond the synthesis itself.
Application as a Mechanistic Probe: The Secondary Kinetic Isotope Effect (SKIE)
The Kinetic Isotope Effect (KIE) is the change in reaction rate when an atom in the reactant is replaced with one of its isotopes.[8] While a primary KIE is observed when a bond to the isotope is broken in the rate-determining step, a secondary KIE (SKIE) can occur when the isotopically labeled bond is not broken but is located at or near the reacting center.[9]
In the alkylation or aldol reaction of the enolate, the C-D bonds of the propionyl-d3 group are not cleaved. However, the hybridization of the α-carbon changes from sp² (in the enolate) to sp³ (in the product). This change in hybridization alters the vibrational frequencies of the adjacent C-D bonds in the transition state. Because a C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, this can lead to a small but measurable difference in the activation energy and, consequently, the reaction rate.[10]
-
Application Insight: By comparing the reaction rates or competitive reactivity of the deuterated versus non-deuterated auxiliary under identical conditions, researchers can gain valuable insight into the structure and properties of the reaction's transition state. An observed SKIE (kH/kD ≠ 1) provides direct evidence that the α-carbon is undergoing rehybridization in the rate-determining step.
Application as a Quantitative Internal Standard
In pharmaceutical development and metabolic studies, accurate quantification of a target analyte is critical. Deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry (LC-MS) for several reasons.[11][12]
-
Co-elution: The deuterated standard is chemically identical to the analyte, so it co-elutes during liquid chromatography, ensuring that both experience the same matrix effects and ionization suppression.[12]
-
Mass Differentiation: It is easily distinguished from the non-labeled analyte by its higher mass (+3 Da in this case), allowing for simultaneous detection and quantification.
-
Improved Accuracy: The ratio of the analyte peak area to the known concentration of the spiked internal standard is used for quantification. This ratiometric approach corrects for sample loss during workup, variability in injection volume, and fluctuations in instrument response, leading to highly accurate and reproducible results.[11]
Caption: Workflow for using the d3-labeled product as an internal standard.
Section 4: Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the enolate formation step. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Protocol 4.1: Acylation of (S)-4-Benzyl-2-oxazolidinone
This protocol describes the attachment of the propionyl-d3 group to the chiral auxiliary.
| Reagent | MW | Amount | Moles | Eq. |
| (S)-4-Benzyl-2-oxazolidinone | 177.19 | 5.00 g | 28.2 mmol | 1.0 |
| Propionyl-d3 chloride | 95.53 | 2.98 g | 31.2 mmol | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 4.3 mL | 31.0 mmol | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-Benzyl-2-oxazolidinone (5.00 g, 28.2 mmol) and anhydrous DCM (100 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine (4.3 mL, 31.0 mmol) via syringe.
-
Add propionyl-d3 chloride (2.98 g, 31.2 mmol) dropwise over 10 minutes. A white precipitate (Et₃N·HCl) will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with 1 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield (S)-4-Benzyl-3-propionyl-d3-2-oxazolidinone as a white solid.
Protocol 4.2: General Protocol for Diastereoselective Enolate Alkylation
This protocol provides a general method for the alkylation of the chiral auxiliary with an electrophile (e.g., allyl iodide, benzyl bromide).
| Reagent | Concentration | Amount | Moles | Eq. |
| (S)-4-Benzyl-3-propionyl-d3-2-oxazolidinone | - | 1.00 g | 4.23 mmol | 1.0 |
| NaHMDS | 1.0 M in THF | 4.65 mL | 4.65 mmol | 1.1 |
| Alkyl Halide (R-X) | - | - | 5.08 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the acylated auxiliary (1.00 g, 4.23 mmol) and anhydrous THF (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.0 M solution, 4.65 mL) dropwise via syringe over 10 minutes. The solution should turn pale yellow. Stir for 30 minutes at -78 °C.
-
Add the alkyl halide (5.08 mmol) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and add 30 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify by flash chromatography.[7]
Protocol 4.3: Cleavage of the Chiral Auxiliary
This final step removes the auxiliary to yield the desired chiral product. The method of cleavage determines the resulting functional group.
A. To Generate the Chiral Carboxylic Acid: [13]
-
Dissolve the alkylated product (1.0 mmol) in a 4:1 mixture of THF:H₂O (10 mL).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (0.8 mL, ~8 mmol), followed by aqueous LiOH (e.g., 1.0 M solution, 2.2 mL, 2.2 mmol).
-
Stir vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding 1.5 M aqueous Na₂SO₃ solution (10 mL).
-
Stir for 20 minutes, then concentrate the mixture to remove most of the THF.
-
Extract the aqueous solution with DCM (3 x 15 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.
B. To Generate the Chiral Primary Alcohol:
-
Dissolve the alkylated product (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 mmol) portion-wise.
-
Stir at 0 °C for 2-4 hours until the reaction is complete by TLC.
-
Carefully quench by the slow, dropwise addition of 1 M HCl at 0 °C.
-
Proceed with a standard aqueous workup to isolate the chiral alcohol and recover the auxiliary.
Section 5: Data Analysis and Characterization
Determination of Diastereomeric Ratio by NMR
The diastereomeric ratio (d.r.) of the crude product from Protocol 4.2 should be determined prior to purification. ¹H NMR spectroscopy is the most direct method. The diastereomers will have slightly different chemical environments, resulting in distinct, well-resolved signals for key protons, typically those α to the carbonyl or on the newly formed stereocenter.[7] Integration of these distinct signals allows for direct calculation of the d.r. For complex spectra, ¹³C NMR can also be used, as the chemical shifts of the diastereotopic carbons will differ.[14]
Quantitative Analysis by LC-MS
To use the synthesized chiral product as an internal standard:
-
Prepare a Stock Solution: Accurately weigh a sample of the purified deuterated product and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Spike Samples: To each unknown sample containing the non-deuterated analyte, add a precise volume of the deuterated internal standard stock solution.
-
LC-MS Analysis: Analyze the spiked samples by LC-MS using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Monitor the mass-to-charge ratio (m/z) for both the analyte (M+H)⁺ and the internal standard (M+3+H)⁺.
-
Construct Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify Unknowns: Determine the peak area ratio for the unknown samples and use the calibration curve to calculate the exact concentration of the analyte.
Section 6: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in acylation (4.1) | Incomplete reaction; hydrolysis of acid chloride. | Ensure all reagents and solvents are anhydrous. Extend reaction time or gently warm. |
| No reaction in alkylation (4.2) | Inactive base; non-anhydrous conditions; unreactive electrophile. | Use a fresh, titrated solution of base. Rigorously dry all glassware and solvents. Use a more reactive electrophile (e.g., iodide instead of chloride). |
| Low diastereoselectivity (4.2) | Reaction warmed above -78 °C (allowing for equilibration); incorrect base used. | Maintain strict temperature control. Use NaHMDS or LDA; avoid smaller bases like n-BuLi for this step. |
| Incomplete cleavage of auxiliary (4.3) | Insufficient cleavage reagent; short reaction time. | Increase equivalents of LiOH/H₂O₂ or LiBH₄. Monitor reaction by TLC and extend time as needed. |
Section 7: References
-
Singleton, D. A. Isotope Effects and the Mechanism of the Evans-Singlet Oxygen Ene Reaction. Journal of the American Chemical Society. 1995, 117 (36), 9357–9358. DOI: 10.1021/ja00141a033.
-
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. 2008, 85 (5), 695. DOI: 10.1021/ed085p695.
-
Nagib, D. A., et al. Enantioselective α-Alkylation of Aldehydes via a Asymmetric Counterion-Directed Catalysis. Angewandte Chemie International Edition. 2011, 50 (24), 5562-5565. DOI: 10.1002/anie.201101267.
-
Bąchor, R., et al. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021, 26 (10), 2987. DOI: 10.3390/molecules26102987.
-
Synapse. Deuterated Internal Standard: Significance and symbolism. [Link]
-
PubChem. (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3. [Link]
-
Wikipedia. Kinetic isotope effect. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. 2005. [Link]
-
Roos, G., Ed. Compendium of Chiral Auxiliary Applications. Academic Press: New York, 2002.
-
Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
Darwish, T. A., et al. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. Analytica Chimica Acta. 2016, 932, 56-64. DOI: 10.1016/j.aca.2016.05.003.
-
Pharmaffiliates. (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3. [Link]
-
Google Patents. Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. An Alternative Mechanism for Diels-Alder Reactions of Evans Auxiliary Derivatives. [Link]
-
Chemistry LibreTexts. The E2 Reaction and the Deuterium Isotope Effect. [Link]
Sources
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- 6. wisdomlib.org [wisdomlib.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
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diastereoselective alkylation of (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3
Application Note: Diastereoselective Alkylation of (S)-4-Benzyl-3-(3,3,3-d3-propionyl)-2-oxazolidinone
Strategic Context: The Deuterium Switch
In modern drug discovery, the "deuterium switch"—replacing specific hydrogen atoms with deuterium—is a validated strategy to improve the pharmacokinetic (PK) profile of a clinical candidate. Because the C–D bond is significantly stronger than the C–H bond (bond dissociation energy ~341 kJ/mol vs. ~338 kJ/mol), deuteration at metabolic "hotspots" can reduce clearance rates and extend half-life without altering target potency.
This protocol details the diastereoselective alkylation of (S)-4-Benzyl-3-(3,3,3-d3-propionyl)-2-oxazolidinone (CAS: 156451-08-0). This specific auxiliary allows for the synthesis of chiral APIs containing a
Key Application: Synthesis of metabolically stable analogs where the methyl group is a site of oxidative demethylation or where the adjacent chiral center requires absolute stereocontrol.
Mechanistic Principles & Experimental Logic
The success of this protocol relies on the Evans Enolate Model . The reaction proceeds via a rigid, chelated Z-enolate intermediate that discriminates between the two faces of the planar enolate system.
2.1 The Chelation-Controlled Transition State
Upon treatment with a lithium base (NaHMDS or LDA), the oxazolidinone forms a Z-enolate.[1] The lithium cation (
-
Steric Shielding: The benzyl group at the C4 position of the oxazolidinone projects into space, effectively blocking the Re face (top face) of the enolate.
-
Electrophilic Attack: The electrophile (
) is forced to approach from the unhindered Si face (bottom face), resulting in high diastereoselectivity (typically >95:5 dr). -
Isotopic Integrity: The starting material contains a terminal
group. Since enolization occurs at the -position (removing an H, not a D), the isotopic label is preserved throughout the reaction.
2.2 Visualization of the Workflow
Figure 1: Reaction workflow for the diastereoselective alkylation of the deuterated Evans auxiliary.
Detailed Protocol
Safety Warning: This procedure involves pyrophoric bases and alkylating agents. All operations must be performed in a fume hood under an inert atmosphere (Ar or
3.1 Materials & Reagents
| Reagent | Role | Specifications |
| (S)-Auxiliary-d3 | Substrate | (S)-4-Benzyl-3-(3,3,3-d3-propionyl)-2-oxazolidinone; >98% D-enrichment. |
| NaHMDS | Base | 1.0 M or 2.0 M solution in THF. Note: Preferred over LDA for propionyl substrates to minimize self-condensation. |
| THF | Solvent | Anhydrous, inhibitor-free. |
| Electrophile | Reagent | Alkyl halide (e.g., Benzyl bromide, Allyl iodide). Freshly distilled if liquid. |
| NH4Cl | Quench | Saturated aqueous solution.[3] |
3.2 Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a temperature probe.
-
Cool to room temperature under a stream of dry Nitrogen or Argon.
-
Charge the flask with (S)-Auxiliary-d3 (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.1 M).
Step 2: Enolization (Critical Control Point)
-
Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70°C.
-
Add NaHMDS (1.1 to 1.2 equiv) dropwise via syringe over 10–15 minutes.
-
Why? Slow addition prevents local exotherms which can degrade the enolate or cause racemization.
-
-
Stir the mixture at -78°C for 45–60 minutes to ensure complete formation of the Z-enolate.
Step 3: Alkylation
-
Add the Electrophile (1.5 to 3.0 equiv) neat or dissolved in a minimal amount of THF.
-
Note: For reactive electrophiles (Allyl iodide, Benzyl bromide), 1.5 equiv is sufficient. For sluggish electrophiles, increase to 3.0 equiv and consider adding HMPA or DMPU (caution: toxic) as a co-solvent.
-
-
Stir at -78°C for 1–2 hours.
-
Allow the reaction to warm slowly to 0°C over 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The starting material spot should disappear.
-
Step 4: Quench and Workup
-
Quench the reaction at 0°C by adding saturated aqueous NH4Cl .
-
Dilute with EtOAc or Et2O and separate phases.
-
Extract the aqueous layer twice with organic solvent.
-
Wash combined organics with brine, dry over
or , filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude oil via Flash Column Chromatography (Silica gel).
-
Eluent: Typically Hexanes/EtOAc gradients (e.g., 9:1 to 4:1).
-
Target: Isolate the major diastereomer.
-
Analytical Validation (QC)
To ensure the integrity of the "Deuterium Switch" and the stereochemistry, specific analytical signatures must be verified.
4.1 NMR Spectroscopy (
and
)
The NMR spectrum of the product differs significantly from the non-deuterated analog.
| Feature | Non-Deuterated Product | Deuterated (d3) Product | Interpretation |
| Multiplet (dq or similar) | Doublet of Doublets (dd) | The | |
| Methyl Group | Doublet (~1.2 ppm) | Silent in | The |
| Silent | Single Peak | Confirms the presence and integrity of the |
4.2 Determination of Diastereomeric Ratio (dr)
-
Method: HPLC (Chiral or Achiral depending on separation) or
NMR. -
Criteria: Acceptable dr is typically >95:5 . If lower, recrystallization or slower warming during alkylation may be required.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or Base | Ensure THF is distilled/dried. Titrate NaHMDS before use. |
| Poor Diastereoselectivity (<90:10) | Temperature too high during enolization | Keep internal temp < -70°C during base addition. |
| Recovery of Starting Material | Enolization failed or electrophile inactive | Increase stirring time for enolization. Add DMPU for unreactive alkyl halides. |
| Loss of Deuterium | Exchange with solvent (unlikely for CD3) | The CD3 group is robust. If loss occurs, check for contamination with non-deuterated starting material. |
References
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[4] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
PubChem. (n.d.). (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 (CID 71313920).[5] National Center for Biotechnology Information. Retrieved from [Link]
-
Ager, D. J., & Prakash, I. (2014). Chiral Auxiliaries in Drug Synthesis. Chemical Reviews, 96(2), 835-876. Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. (4S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone | 101711-78-8 [chemicalbook.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 | C13H15NO3 | CID 71313920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Deuterated Oxazolidinone Adducts
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of deuterated oxazolidinone adducts. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable chiral auxiliaries in asymmetric synthesis. The introduction of deuterium can significantly alter a molecule's properties in subtle ways, leading to unexpected purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve the highest possible purity for your deuterated compounds.
Troubleshooting Guides: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification workflows.
Issue 1: Poor Separation of Diastereomers by Standard Column Chromatography
Question: My deuterated oxazolidinone adduct appears as a mixture of diastereomers, and I'm struggling to achieve baseline separation using standard silica gel column chromatography. Why is this happening, and what can I do to improve the separation?
Answer:
The difficulty in separating diastereomers of deuterated oxazolidinone adducts by standard chromatography is a common challenge. The underlying reasons are multifaceted:
-
Subtle Polarity Differences: The primary challenge lies in the minimal difference in polarity between the diastereomers. The substitution of hydrogen with deuterium has a small but measurable effect on the molecule's electronic properties and its interaction with the stationary phase.[1] This often results in co-elution or significant peak overlap.
-
Kinetic Isotope Effect: The presence of deuterium can influence reaction rates and equilibria, potentially leading to different diastereomeric ratios than their non-deuterated counterparts.
Here is a systematic approach to troubleshoot and optimize the separation:
Protocol 1: Systematic Optimization of Flash Column Chromatography
-
Stationary Phase Selection:
-
Standard Silica Gel: While often the first choice, it may not provide sufficient resolution.
-
High-Resolution Silica: Consider using silica gel with a smaller particle size (e.g., 25-40 µm) to improve peak efficiency.
-
Chemically Modified Silica: Silver nitrate (AgNO₃) impregnated silica can be effective for separating compounds with subtle electronic differences.
-
-
Mobile Phase Optimization:
-
Solvent System Screening: Systematically screen a range of solvent systems with varying polarities. Start with a standard non-polar/polar mixture (e.g., hexanes/ethyl acetate) and gradually fine-tune the ratio.
-
Isocratic vs. Gradient Elution: If isocratic elution fails, a shallow gradient can help to resolve closely eluting peaks.
-
Additive Incorporation: The addition of a small percentage of a third solvent (e.g., dichloromethane or a trace of methanol) can sometimes significantly alter selectivity.
-
-
Temperature Control:
-
Running the column at a lower temperature can sometimes enhance the separation by increasing the differential interaction of the diastereomers with the stationary phase.
-
Table 1: Recommended Starting Conditions for Chromatographic Separation of Oxazolidinone Adduct Diastereomers
| Stationary Phase | Mobile Phase System (Starting Point) | Key Considerations |
| Standard Silica Gel (40-63 µm) | Hexanes:Ethyl Acetate (9:1 to 7:3) | Cost-effective, good for initial screening. |
| High-Resolution Silica (25-40 µm) | Hexanes:Ethyl Acetate (Shallow Gradient) | Higher back pressure, but improved resolution. |
| C18-Functionalized Silica (Reverse Phase) | Acetonitrile:Water or Methanol:Water | Useful for more polar adducts. |
| Chiral Stationary Phases (e.g., polysaccharide-based) | Polar organic solvents (e.g., ACN, MeOH, EtOH, IPA)[2] | Higher cost, but can provide excellent separation.[2] |
If standard column chromatography remains unsuccessful, consider more advanced techniques:
-
Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for chiral separations compared to HPLC.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Utilizing a chiral stationary phase is a powerful method for separating enantiomers and diastereomers.[3] Polysaccharide-based CSPs are often effective for oxazolidinone analogues.[2]
Issue 2: Persistent Impurities After Initial Purification
Question: After performing column chromatography, my NMR and LC-MS analyses still show the presence of persistent impurities. What are the likely sources of these impurities and how can I remove them?
Answer:
Persistent impurities in the synthesis of oxazolidinone adducts can originate from starting materials, side reactions, or the workup process. The presence of deuterium does not typically introduce new types of impurities, but it can make their separation more challenging.
Table 2: Common Impurities in Oxazolidinone Adduct Synthesis and Their Removal
| Impurity | Likely Source | Recommended Purification Strategy |
| Unreacted Oxazolidinone Auxiliary | Incomplete reaction or use of excess auxiliary. | Crystallization: The chiral auxiliary is often crystalline and can sometimes be selectively crystallized out.[4] Chromatography: Typically more polar than the adduct and can be separated on silica gel. |
| Starting Aldehyde/Ketone | Incomplete reaction. | Chemical Scavenging: Use of a resin-bound scavenger (e.g., an amino-functionalized resin) to selectively remove the aldehyde/ketone. Aqueous Wash: A bisulfite wash can sometimes be effective for removing aldehydes. |
| Di-alkylation or other side products | Non-selective reaction conditions.[5] | Chromatography: These products often have significantly different polarities and can be separated by column chromatography. |
| Oxazolidinone Ring-Opened Products | Hydrolysis during workup or purification, especially under acidic or basic conditions.[6][7] | Careful pH control: Maintain a neutral pH during aqueous workup. Chromatography: These byproducts are usually much more polar. |
Protocol 2: Fractional Crystallization for Diastereomer Enrichment
For diastereomeric mixtures that are difficult to separate by chromatography, fractional crystallization can be a highly effective technique.[8]
-
Solvent Screening: Identify a solvent or solvent mixture in which one diastereomer is significantly less soluble than the other. This often requires screening a wide range of solvents of varying polarities.
-
Dissolution: Dissolve the diastereomeric mixture in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling is crucial for the formation of well-ordered crystals of the less soluble diastereomer.
-
Isolation and Analysis: Isolate the crystals by filtration and wash with a small amount of cold solvent. Analyze the purity of the crystals and the mother liquor by a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent).
-
Recrystallization: If necessary, repeat the crystallization process on the enriched solid to further improve diastereomeric purity.
Visualization of Purification Strategy
The following workflow provides a decision-making framework for selecting the appropriate purification strategy for your deuterated oxazolidinone adduct.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my deuterated oxazolidinone adduct?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for determining chemical purity and, with a chiral stationary phase, for assessing diastereomeric and enantiomeric excess.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and the degree of deuterium incorporation by the disappearance or reduction of proton signals.[11] ²H NMR directly observes the deuterium signal.
-
Mass Spectrometry (MS): LC-MS or GC-MS is essential for confirming the molecular weight of the deuterated adduct and for identifying impurities.[11][12]
Q2: Is it possible for the deuterium label to be lost during purification?
A2: Yes, back-exchange of deuterium with hydrogen is a potential issue, particularly for deuterium atoms attached to heteroatoms (O-D, N-D) or at acidic/basic positions.[13] To minimize this risk:
-
Avoid Protic Solvents: During workup and chromatography, use deuterated solvents (e.g., D₂O, MeOD) where feasible, though this can be costly.
-
Minimize Contact with Protic Media: If using protic solvents is unavoidable, minimize the contact time and use anhydrous conditions whenever possible.
-
Neutral pH: Maintain a neutral pH during aqueous workups to avoid acid- or base-catalyzed exchange.
Q3: Are there any special handling and storage considerations for deuterated compounds?
A3: Yes, to maintain isotopic purity:
-
Moisture Protection: Store deuterated compounds, especially those with labile deuterium atoms, in a desiccator or under an inert atmosphere to prevent exchange with atmospheric moisture.
-
Solvent Purity: When preparing solutions for analysis or further reactions, use high-purity, anhydrous solvents to prevent contamination and back-exchange.
References
- Vertex AI Search. (2010, September 15).
- Reddit. (2017, June 27).
- ACS Omega. (2025, April 1). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
- Journal of Chromatography A. (2021).
- BOC Sciences. Oxazolidinone Impurities.
- ACS Medicinal Chemistry Letters. (2020, March 5). Deuterium-Enabled Chiral Switching (DECS)
- Wikipedia. Chiral auxiliary.
- Chemistry LibreTexts. (2023, May 3). 10.
- Weizmann Institute of Science.
- PMC. (2025, December 3).
- Pharmaffili
- MDPI. (2023, June 2).
- Benchchem. (2025).
- LGC Standards. Linezolid impurities: An overview.
- Benchchem. (2025). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.
- PMC - NIH. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.
- Simson Pharma. (2025, May 29).
- Chem & Bio Engineering. (2025, August 20).
- MDPI. (2018, April 5). Chiral Auxiliaries and Chirogenesis.
- Market Research Future. (2025, September 15). Deuterated Compounds Market Insights & Growth Outlook 2025–2032.
- ResearchGate. (2025, August 6).
- Google Patents.
- Max-Planck-Gesellschaft. (2017, February 28). A metal-organic framework compound as a filter for deuterium and tritium.
- ResolveMass Laboratories Inc. (2025, November 8).
- Repository of the Academy's Library. (2023, April 3). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
- Benchchem. (2025).
- ResolveMass Laboratories Inc. (2025, November 5).
- Google Patents.
- PMC. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Google Patents.
- Vedantu.
- Sigma-Aldrich.
- Benchchem. (2025).
- Organic Chemistry Portal. Oxazolidinone synthesis.
- Dipòsit Digital de la Universitat de Barcelona. (2025, May 27). In Search of Radical Transformations from Metal Enolates.
- Cytiva.
- PubMed. Oxazolidonylethyl adducts to hemoglobin and DNA following nornitrogen mustard exposure.
- Sigma-Aldrich.
- MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
- MDPI. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.
- Dutscher.
- ScholarWorks.
- PubMed.
- Bionano. Troubleshooting Guides.
- PubMed.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 9. mdpi.com [mdpi.com]
- 10. A critical review of HPLC-based analytical methods for quantification of Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing H/D Exchange During Enolate Formation
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enolate chemistry, with a specific focus on preserving isotopic labeling. Unwanted hydrogen/deuterium (H/D) exchange during the formation of an enolate from a deuterated substrate can compromise the integrity of labeled compounds, leading to inaccurate experimental results and wasted resources. This resource provides in-depth troubleshooting advice, scientifically grounded explanations, and practical protocols to help you minimize H/D scrambling and ensure the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and challenges encountered when working with deuterated carbonyl compounds.
Q1: I'm observing significant loss of my deuterium label after attempting to form an enolate. What is the most likely cause?
The most common reason for deuterium loss is the reversibility of the deprotonation step.[1] If the base used is not strong enough to completely and irreversibly deprotonate the α-carbon, an equilibrium will be established between the carbonyl compound, the enolate, and the protonated base. If there are any proton sources in the reaction mixture (including the conjugate acid of the base itself), the enolate can be re-protonated, leading to the loss of the deuterium label. This process is also known as keto-enol tautomerism, which can be catalyzed by both acids and bases.[2][3]
Q2: How does the choice of base impact H/D exchange?
The choice of base is arguably the most critical factor in preventing H/D exchange. The ideal base should be strong enough to ensure rapid and complete deprotonation, shifting the equilibrium entirely towards the enolate.[4][5][6]
-
Strong, Non-nucleophilic, Hindered Bases are Preferred: Lithium diisopropylamide (LDA) is a widely used base for this purpose.[1][7][8] Its high basicity (pKa of diisopropylamine is ~36) ensures irreversible deprotonation of most ketones (pKa ~18-20).[1] Its steric bulk also favors the formation of the kinetic enolate, which can be advantageous for regioselectivity.[7][8]
-
Weaker Bases Lead to Reversibility: Using weaker bases like alkoxides (e.g., sodium ethoxide) or hydroxides establishes an equilibrium, which is a direct pathway for H/D exchange, especially if the solvent is protic.[2]
Q3: What role does temperature play in minimizing deuterium scrambling?
Low temperatures are crucial for minimizing H/D exchange.[7]
-
Kinetic vs. Thermodynamic Control: Enolate formation can be under either kinetic or thermodynamic control.[1][7][8] Low temperatures (typically -78 °C) favor the formation of the kinetic enolate, which is the enolate that forms the fastest.[7] This rapid, irreversible deprotonation "locks" the enolate in place before it has a chance to equilibrate and exchange with proton sources.
-
Preventing Equilibration: Higher temperatures provide the energy needed for the less stable kinetic enolate to revert to the starting material and then form the more stable thermodynamic enolate.[1] This equilibration process provides an opportunity for H/D exchange to occur.
Q4: Can the solvent I use contribute to H/D exchange?
Absolutely. The choice of solvent is critical for maintaining an environment free of exchangeable protons.
-
Aprotic Solvents are Essential: Always use anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.[4][9] These solvents do not have acidic protons that can participate in H/D exchange.
-
Avoid Protic Solvents: Protic solvents like water, alcohols, or even trace amounts of moisture in your reaction setup can act as a proton source, leading to rapid loss of your deuterium label.[3][4][10] It is imperative to use rigorously dried solvents and glassware.
Q5: I need to form the thermodynamic enolate of my deuterated ketone. How can I do this while minimizing H/D exchange?
This is a challenging scenario, as the conditions that favor thermodynamic enolate formation (weaker bases, higher temperatures, longer reaction times) are also those that promote H/D exchange.[7] However, here are some strategies:
-
Use a Deuterated Proton Source: If equilibration is unavoidable, consider using a deuterated solvent (e.g., D2O, MeOD) or a deuterated conjugate acid of the base to quench the reaction. This way, any reprotonation will install a deuterium atom, preserving the isotopic label.[2][11]
-
Internal Quench with a Deuterated Electrophile: Another approach is to form the kinetic enolate under standard conditions (LDA, -78 °C) and then allow it to warm up in the presence of a deuterated electrophile. This allows for equilibration to the thermodynamic enolate, which is then immediately trapped by the electrophile.
-
Protecting Groups: In some cases, it may be possible to use a protecting group to block the less substituted α-position, forcing the formation of the desired thermodynamic enolate.[12][13]
Troubleshooting Guide: A Quick Reference
| Symptom | Potential Cause | Recommended Solution |
| Significant D loss (>20%) | Reversible deprotonation | Use a stronger, non-nucleophilic base like LDA.[1][7] |
| Protic solvent or moisture contamination | Use anhydrous aprotic solvents (e.g., THF) and dry glassware rigorously.[4][9] | |
| Reaction temperature too high | Maintain low temperatures (e.g., -78 °C) during enolate formation.[7] | |
| Minor D loss (5-10%) | Slow addition of base | Add the base quickly to a cold solution of the ketone to ensure rapid deprotonation. |
| Incomplete deprotonation | Use a slight excess of the base (1.05-1.1 equivalents) to drive the reaction to completion. | |
| Formation of unexpected regioisomer | Equilibration to thermodynamic enolate | Use a bulky, strong base (LDA) at low temperature to favor the kinetic enolate.[7][8] |
Visualizing the Process: Key Concepts in Enolate Formation
Caption: Decision workflow for minimizing H/D exchange during enolate formation.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation with Minimal H/D Exchange
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (N₂ or Ar).
-
Solvent Preparation: Use freshly distilled, anhydrous THF.
-
Reaction Setup: Assemble the reaction flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation (in situ):
-
To the reaction flask, add anhydrous THF and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve the deuterated ketone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Reaction with Electrophile:
-
Add the electrophile (1.0-1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Caption: Experimental workflow for kinetic enolate formation.
References
- Kinetic vs.
- Kinetic vs.
- Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy.
- Accelerating Drug Discovery with Deuterated Labelled Compounds. (2024, July 19). AquigenBio.
- Enolate Stabilization by Anion-π Interactions: Deuterium Exchange in Malonate Dilactones on π-Acidic Surfaces. (n.d.).
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). MDPI.
- Ashenhurst, J. (2022, August 19).
- CHEM 330 Topics Discussed on Oct 2 Effect of solvent. (n.d.).
- How to prevent deuterium exchange with Octanal-d16. (n.d.). Benchchem.
- Protecting group. (n.d.). In Wikipedia.
- Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (n.d.). Royal Society of Chemistry.
- III Enol
- Choosing a base for enolate formation. (2019, September 30). [Video]. YouTube.
- 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
- (a) Proposed mechanism of hydrogen–deuterium exchange via enolate... (n.d.).
- The deuteration of organic compounds as a tool to teach chemistry. (n.d.).
- Protecting Groups. (n.d.).
- Enols and Enolates 2: Deuterium Exchange. (2022, April 14). [Video]. YouTube.
- An Introduction to Enols & Enolates. (2024, February 26). Making Molecules.
- Synthesis of Enols and Enolates. (2023, January 22). Chemistry LibreTexts.
- Protective Groups. (n.d.). Organic Chemistry Portal.
Sources
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protective Groups [organic-chemistry.org]
handling moisture sensitivity in deuterated Evans enolate chemistry
Technical Support Center: Deuterated Evans Enolate Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for deuterated Evans enolate chemistry. This resource is designed to provide in-depth, practical guidance to researchers encountering challenges with moisture sensitivity in these highly stereoselective, yet technically demanding, reactions. The following troubleshooting guides and FAQs are structured to address specific issues, explaining the underlying chemical principles to empower you to solve problems effectively in your own laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my deuteration level consistently low, even when using D₂O as the quenching agent?
A1: This is the most common issue in this chemistry and almost always points to proton contamination from an overlooked source. The lithium enolate intermediate is an extremely strong base and will react instantaneously with any available proton source, which is often residual water (H₂O). This protonation reaction is kinetically much faster than the desired deuteration.
Key Takeaway: Even trace amounts of moisture can lead to significant proton quenching, reducing your deuteration efficiency. The core of the problem lies in the competition between H₂O and your deuterium source (e.g., D₂O) for the enolate.
-
The Competing Reaction: The enolate will deprotonate water to form the protonated product and lithium hydroxide.[1][2] This reaction is often irreversible and consumes your reactive intermediate.
Q2: I've flame-dried my glassware, but I'm still seeing evidence of proton contamination. What are other potential sources of moisture?
A2: While flame-drying glassware is a critical first step, moisture can be introduced from a surprising number of sources. A truly anhydrous system requires a multi-faceted approach. Consider the following:
-
Solvents: Commercial "anhydrous" solvents often contain ppm levels of water, which is sufficient to interfere. Solvents must be freshly dried over a suitable agent.[3][4]
-
Reagents: The Evans auxiliary itself, the starting carbonyl compound, and even the base (if not handled under strictly inert conditions) can absorb atmospheric moisture.
-
Atmosphere: Any exposure to the laboratory atmosphere during transfers will introduce moisture. All manipulations should be performed under a positive pressure of a dry, inert gas (Argon or Nitrogen).[5][6]
-
Quenching Agent: While you may be using high-purity D₂O, if it is not handled under anhydrous conditions, it can become contaminated with H₂O from the atmosphere.
Q3: What is the role of temperature in enolate formation and quenching?
A3: Temperature is a critical parameter for controlling the regioselectivity and stability of your enolate.
-
Enolate Formation: The formation of the desired kinetic enolate is typically performed at low temperatures (around -78 °C) using a strong, sterically hindered base like Lithium Diisopropylamide (LDA).[7][8][9] These conditions favor the rapid deprotonation of the less sterically hindered α-proton, preventing equilibration to the more stable thermodynamic enolate.[8][9][10]
-
Enolate Stability: Lithium enolates are generally stable at -78 °C but can undergo side reactions, such as aldol self-condensation, at higher temperatures.[11]
-
Quenching: The quenching step is also performed at low temperatures to minimize side reactions. A rapid quench ensures that the enolate reacts with the deuterium source before it has a chance to decompose or react with other species in the mixture.
Section 2: Troubleshooting Guides
Problem 1: Incomplete Deuteration
Symptoms:
-
¹H NMR shows a significant peak corresponding to the α-proton.
-
Mass spectrometry indicates a mixture of deuterated and non-deuterated product.
Root Cause Analysis and Solutions:
This is a classic moisture contamination issue. The troubleshooting workflow below will help you systematically identify and eliminate the source of protons.
Caption: Troubleshooting workflow for incomplete deuteration.
Problem 2: Low Yield of the Desired Product
Symptoms:
-
Complex mixture of byproducts observed by TLC or NMR.
-
Isolation of the desired product is difficult, and the final yield is poor.
Root Cause Analysis and Solutions:
Low yields can be caused by moisture, but other factors related to the base and reaction conditions are also common culprits.
-
Cause A: Inactive Base. If LDA or another strong base is used, it is highly reactive towards water.[1][2] Any moisture will consume the base, leaving less available to deprotonate your substrate.
-
Solution: Use freshly prepared or newly purchased, high-quality LDA. Titrate the LDA solution before use to confirm its molarity.
-
-
Cause B: Incorrect Enolate Formation. The choice of base and reaction conditions determines which enolate is formed. For Evans auxiliaries, a Z-enolate is typically desired for high stereoselectivity.[12][13]
-
Cause C: Aldol Self-Condensation. If the enolate is allowed to warm up or if the deprotonation is incomplete, the enolate can react with the remaining starting material, leading to oligomeric byproducts.
-
Solution: Maintain a low temperature (-78 °C) throughout the enolate formation and quenching process. Ensure rapid and efficient stirring. Add the base dropwise to the substrate solution to avoid localized high concentrations.
-
Section 3: Key Experimental Protocols
Protocol 1: Rigorous Solvent Drying
The quality of your "anhydrous" solvent is paramount. The following table provides guidelines for drying common solvents used in enolate chemistry.
| Solvent | Drying Agent | Procedure | Typical Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under N₂ until a persistent deep blue/purple color is observed, then distill. | < 5 | [4] |
| Diethyl Ether | Sodium/Benzophenone | Reflux under N₂ until a persistent deep purple/blue color is observed, then distill. | < 10 | [4] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill. | ~0.1 (after 24h over sieves) | [3][4] |
| Toluene | Sodium/Benzophenone | Reflux under N₂ until a persistent deep blue/purple color is observed, then distill. | ~0.9 (after 24h over sieves) | [3] |
Important Note: Molecular sieves (3Å or 4Å) can also be used, but they must be properly activated by heating under high vacuum.[3][14] For extremely sensitive reactions, distillation from a suitable drying agent is recommended.
Protocol 2: Standard Procedure for Deuteration of an N-Acyl Evans Oxazolidinone
This protocol outlines a general procedure for the formation of a lithium enolate followed by quenching with a deuterium source.
Caption: Experimental workflow for deuteration.
References
-
Vaia. (n.d.). Explain why reactions that use LDA as base must be carried out under anhydrous conditions. Retrieved from [Link]
-
Vaia. (n.d.). Explain why reactions that use LDA as base must be carried out under anhydrous conditions; that is, all traces of. Retrieved from [Link]
-
Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
-
No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]
-
Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates | PDF. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]
-
Unknown. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
-
Fiveable. (2025, August 15). Organolithium reagents Definition. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). How to dry solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
PMC. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2018, February 20). How to do an LDA work up when my product is water soluble?. Retrieved from [Link]
-
Unknown. (n.d.). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties. Retrieved from [Link]
-
Unknown. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Retrieved from [Link]
-
YouTube. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]
-
Unknown. (2017, March 16). Aldol reaction. Retrieved from [Link]
-
Unknown. (n.d.). Lecture 2 Enols and Enolates. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Asymmetric Evans syn-Aldol Reactions of Terpene-Derived Enals: Scope and Limitations. Retrieved from [Link]
-
PMC. (2025, November 4). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. Retrieved from [Link]
-
LandSurvival.com. (n.d.). Aldol reaction. Retrieved from [Link]
-
Unknown. (2025, November 4). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 26). Why kinetically controlled enolate is not formed?. Retrieved from [Link]
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved from [Link]
-
YouTube. (2020, September 19). Evans Aldol reaction|Asymmetric synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. Retrieved from [Link]
-
Unknown. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
- Google Patents. (n.d.). US5733984A - Process for the preparation of a deuterated compound.
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- 14. benchchem.com [benchchem.com]
Validation & Comparative
Definitive Guide to Mass Spectrometry Analysis of Deuterated Evans Adducts
Executive Summary: The Stereochemical Quantitation Challenge
In asymmetric synthesis, Evans auxiliaries (chiral oxazolidinones) are the industry standard for controlling stereochemistry in aldol and alkylation reactions. However, in drug development pipelines, simply synthesizing the adduct is insufficient; you must quantify it in complex biological matrices (plasma, microsomes) to determine metabolic stability and pharmacokinetic profiles.
This guide compares the Deuterated Evans Adduct methodology against traditional Non-Deuterated Internal Standards (IS) and Structural Analogs . We analyze the mass spectrometric behavior, fragmentation logic, and the critical "Deuterium Isotope Effect" that can compromise data integrity if ignored.
Technical Deep Dive: Mechanism & Fragmentation
To accurately analyze Evans adducts, one must understand how they behave under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).
The Evans Adduct Architecture
A typical Evans adduct consists of a chiral oxazolidinone auxiliary (e.g., derived from
-
Auxiliary Role: Induces facial selectivity.
-
Deuteration Strategy: Usually introduced on the phenyl ring (
-Phe) or the valine isopropyl group ( -Val) of the auxiliary. This ensures the label is retained even if the substrate is metabolized, provided the amide bond remains intact.
Fragmentation Pathways (MS/MS)
Under ESI(+), Evans adducts typically form
-
Exocyclic C-N Cleavage: The most diagnostic pathway. The amide bond breaks, often resulting in a neutral loss of the oxazolidinone auxiliary or formation of the oxazolidinone cation.
-
McLafferty Rearrangement: If the substrate chain has a
-hydrogen, the adduct can undergo a McLafferty rearrangement, expelling a neutral alkene and leaving the protonated oxazolidinone enol.[1] -
Deuterium Retention: In a deuterated auxiliary (e.g.,
-phenyl), the mass shift (+5 Da) is observed in the auxiliary-specific fragments, allowing differentiation from endogenous contaminants.
Visualization: Synthesis & Fragmentation Logic
Figure 1: Workflow from synthesis of the deuterated auxiliary to the specific MS/MS fragmentation events used for quantification.
Comparative Analysis: Deuterated Adducts vs. Alternatives
This section objectively compares using a Deuterated Evans Adduct (SIL-IS) as an internal standard versus a Structural Analog (e.g., a homolog with one extra carbon).
The "Deuterium Isotope Effect" in Chromatography
A critical, often overlooked phenomenon is that deuterated compounds are slightly less lipophilic than their protium counterparts.
-
Consequence: On Reverse-Phase (C18) columns, the deuterated standard may elute slightly earlier than the analyte.
-
Risk: If the matrix contains co-eluting suppressors (phospholipids), the analyte and the IS may experience different ionization suppression, leading to quantification errors up to 30% [1].
Performance Matrix
| Feature | Deuterated Evans Adduct (SIL-IS) | Structural Analog (Non-Labeled) | |
| Chemical Identity | Identical to analyte (except mass) | Different chemical structure | Identical to analyte |
| Retention Time | Shift possible (Isotope Effect) | Significant shift likely | Perfect co-elution |
| Matrix Effect Correction | High (if co-eluting) | Low to Moderate | Superior |
| Cost/Synthesis | Moderate (using | Low | High (requires custom synthesis) |
| Fragmentation Crosstalk | Minimal (Mass shift >3 Da) | None | None |
| Suitability | Best for Routine DMPK | Qualitative only | Gold Standard for Clinical |
Causality of Errors
-
Why Analogs Fail: Structural analogs (e.g., using a valine auxiliary to quantify a phenylalanine adduct) have different
and hydrophobicity values. They will not compensate for recovery losses during extraction or erratic spray stability in the source. -
Why Deuterium Succeeds (mostly): Despite the slight retention shift, the chemical behavior during extraction (Liquid-Liquid Extraction or Protein Precipitation) is nearly identical.
Experimental Protocol: Validated Workflow
This protocol outlines the synthesis and MS/MS optimization for a
Phase 1: Synthesis of the Deuterated Auxiliary
-
Reagents: Start with
-Phenylalanine-ring- (98% atom D). -
Reduction: Reduce to
-Phenylglycinol- using or . -
Cyclization: Reflux with diethyl carbonate and
to close the ring.-
Checkpoint: Verify optical rotation. Deuteration should not affect chirality.
-
Phase 2: MS/MS Method Development
-
Infusion: Dissolve the adduct in 50:50 MeOH:Water (0.1% Formic Acid). Infuse at 10 µL/min.
-
Precursor Scan: Identify
.[2] Note that sodium adducts are common; use ammonium acetate to force protonation if necessary. -
Product Ion Scan: Apply collision energy (CE) ramp (10-50 eV).
-
Target: Look for the auxiliary-specific ion. For non-deuterated Phe-oxazolidinone, this is typically
~164 or similar. For the variant, look for the +5 shift.
-
-
Chromatography:
-
Column: C18 (e.g., Waters BEH), 1.7 µm.
-
Mobile Phase: A:
+ 0.1% FA; B: + 0.1% FA. -
Gradient: Shallow gradient (e.g., 5% to 95% over 10 min) is risky for isotope separation. Use a steep ballistic gradient or high % organic if resolution of IS and Analyte is not desired (to force co-elution).
-
Visualization: The Matrix Effect Trap
Figure 2: The "Matrix Effect Trap." Deuterated standards often elute slightly earlier. If this shift moves the IS into a suppression zone (yellow) that the analyte avoids, quantification fails.
References
-
Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Application Notes. Link
-
Jemal, M., et al. (2003). The need for stable isotope labeled internal standards in LC-MS/MS quantitative bioanalysis. Biomedical Chromatography. Link
-
McLafferty, F. W. (1959).[3] Mass Spectrometric Analysis.[3][4][5][6][7][8][9][10][11][12] Molecular Rearrangements. Analytical Chemistry. Link
-
Liardon, R., et al. (1979).[6] Mass spectra of alpha-amino acid oxazolidinones. Biomedical Mass Spectrometry. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[5][13] Link
Sources
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- 2. theanalyticalscientist.com [theanalyticalscientist.com]
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- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Mass spectra of alpha-amino acid oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of structural features on facile McLafferty-type, even-electron rearrangements in tandem mass spectra of carboxylate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 proper disposal procedures
Topic: (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
Executive Summary: Immediate Action Plan
Status: Non-Radioactive | Hazardous Organic Solid | High-Value Reagent Primary Disposal Path: High-Temperature Incineration (via EHS-approved chemical waste stream).
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 is a stable isotope-labeled Evans auxiliary. While it contains deuterium (
Critical Directive: Due to the high cost of deuterated reagents and the recyclability of the oxazolidinone auxiliary, recovery should be the primary consideration before disposal. If disposal is necessary, it must be segregated as Solid Organic Waste .
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity and stability. This profile dictates the "Why" behind the disposal protocols.
| Parameter | Specification | Operational Implication |
| CAS Number | 156574-32-0 (labeled) / 101711-78-8 (unlabeled) | Use unlabeled CAS for general waste profiling if specific isotope CAS is not in EHS database. |
| Physical State | Crystalline Solid | Must be disposed of in solid waste drums/buckets, not poured down sinks. |
| Hazards (GHS) | Warning (Acute Tox.[1][2] Oral, Irritant) | PPE (Gloves, Goggles, Lab Coat) is mandatory during handling. |
| Stability | Stable, Non-Volatile | Low risk of vapor generation; safe for standard solid waste accumulation.[1] |
| Isotope | Deuterium ( | Stable Isotope. NO radiation shielding required. |
Expert Insight: The oxazolidinone moiety is biologically active (antibacterial structural motif). Therefore, even though it is not P-listed (acutely toxic) by the EPA, it must never be disposed of via sanitary sewer systems to prevent environmental bio-accumulation.
The "Self-Validating" Workflow: Recovery vs. Disposal
Before discarding, verify if the auxiliary can be recovered. Evans auxiliaries are designed to be cleaved and recycled.
Figure 1: Operational Decision Logic This diagram ensures you do not inadvertently discard high-value recoverable material or misclassify stable isotopes as radioactive.
Caption: Decision tree to prevent misclassification of stable isotopes and encourage reagent recovery.
Step-by-Step Disposal Protocol
If recovery is not viable, follow this strict protocol. This system relies on Segregation at Source to prevent dangerous incompatibilities in the central waste stream.
Phase A: Solid Waste (The Reagent Itself)
Applicable for: Expired solids, spill cleanup materials, heavily contaminated weighing paper.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste bucket lined with a clear polyethylene bag.
-
Labeling:
-
Chemical Name: Write full name. Do not use abbreviations/structures.
-
Constituents: List "(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3".
-
Tag: Mark as "Hazardous Chemical Waste" (Check "Toxic" and "Irritant").
-
Note: Explicitly write "Stable Isotope - Non-Radioactive" on the tag to prevent rejection by waste handlers who may confuse "d3" with radioactive markers.
-
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.
Phase B: Liquid Waste (Mother Liquors/Rinsates)
Applicable for: Solvents used to dissolve or clean the reagent.
-
Identify Solvent Base:
-
Halogenated: (DCM, Chloroform)
Red Can/Bin . -
Non-Halogenated: (Ethyl Acetate, Hexane, Methanol)
Clear/White Can .
-
-
Concentration: If the solution contains >5% of the oxazolidinone, mark the waste tag with the specific compound name. If <1%, "Trace Organic Organics" is often acceptable (verify with local EHS).
-
pH Check: Ensure the waste stream is neutral (pH 5-9). If the reaction involved strong bases (e.g., LiHMDS used in enolization), quench and neutralize before adding to the organic waste container to prevent exothermic polymerization in the drum.
Decontamination of Glassware
Trace contamination of Evans auxiliaries can ruin future enantioselective syntheses.
Figure 2: Decontamination Workflow Visualizing the "Triple Rinse" procedure to ensure glassware is chemically clean before washing.
Caption: Triple-rinse logic to ensure no bioactive residues enter the municipal water system during final washing.
Protocol:
-
Solvent Rinse: Rinse the flask twice with Acetone or Ethyl Acetate.
-
Collection: Pour these rinses into the Organic Solvent Waste container (do not pour down the drain).
-
Final Wash: Wash glassware with detergent and water. This water can now safely go down the sanitary drain as the concentration of the chemical is negligible (<1 ppm).
Regulatory Compliance & RCRA Codes
While this specific compound is not a listed hazardous waste under US EPA RCRA regulations (40 CFR 261), it typically falls under "Process Waste" due to its toxicity profile.
-
RCRA Classification: Not Listed (P or U list).
-
Characteristic Assignment: Likely D001 (Ignitable) if mixed with solvents, or Non-Regulated Chemical Waste if pure solid.
-
Best Practice: Treat as Hazardous Waste regardless of regulatory exemptions to ensure incineration, which destroys the biologically active oxazolidinone ring.
Documentation Requirement: Maintain an inventory log of deuterated compounds. While not required for radiation safety, "Inventory Reconciliation" is often required by funding bodies (e.g., NIH/NSF) for high-value assets.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (S)-4-Benzyl-3-propionyl-2-oxazolidinone. Merck KGaA.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance. OSHA 3404-11R. [Link]
Sources
Personal protective equipment for handling (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3
Executive Safety & Operational Summary
Compound: (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 Primary Application: Chiral auxiliary for asymmetric alkylation and aldol reactions (Evans Auxiliary).[1] Isotopic Value: This reagent contains stable deuterium isotopes. While not radioactive, it represents a significant financial and experimental asset.[1] Dual-Objective:
-
Operator Safety: Protection against potential oral toxicity (H302) and organ damage from repeated exposure (H373).
-
Reagent Integrity: Prevention of moisture introduction which can facilitate H/D exchange at the
-position, compromising isotopic purity.[1]
Hazard Profile & Risk Assessment
Before selecting PPE, we must validate the why. This compound is an oxazolidinone derivative.[1][2] While generally stable, the following hazards govern our safety protocol:
| Hazard Class | Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3][4][5] | Ingestion via hand-to-mouth transfer is the primary risk vector.[1] |
| STOT-RE | H373 | May cause organ damage (repeated exposure).[1][2][4][6] | Long-term low-level dust inhalation must be strictly prevented.[1] |
| Irritant | H315/319 | Skin/Eye Irritation (Class-typical).[1][5] | Direct contact with mucous membranes causes inflammation.[1] |
| Reactivity | N/A | Hygroscopic / Enolizable. | Moisture can ruin the deuterated label via proton exchange. |
The PPE Loadout (Personal Protective Equipment)
Do not default to generic "lab safety." Use this specific loadout designed for handling fine, high-value organic powders.[1]
A. Head-to-Toe Protection Matrix
| Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) or N95/P100 Mask (Secondary) | Critical: Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable due to balance stability, a fit-tested N95 is mandatory to prevent inhalation of particulates (H373 mitigation).[1] |
| Ocular | Chemical Splash Goggles (Not just safety glasses) | Fine powders drift. Goggles seal the eye area completely, preventing particulate entry that safety glasses allow. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Technique: Inspect inner glove for sweat/tears. Outer glove is sacrificial; change immediately upon contamination to prevent permeation. |
| Body | High-Neck Lab Coat (Cotton/Poly blend) | Synthetic fibers can generate static charge, scattering the expensive d3 powder.[1] Cotton blends reduce static.[1] Ensure cuffs are tucked under gloves. |
B. PPE Decision Logic (Visualized)
Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier.[1] Note the specific glove requirement for chlorinated solvents often used with Evans auxiliaries.
Operational Protocol: The "Zero-Loss" Workflow
Handling deuterated auxiliaries requires a protocol that minimizes physical loss (cost) and exposure (safety).[1]
Pre-Operation Safety Check (Self-Validating System)
-
Airflow: Verify Fume Hood face velocity is 80–100 fpm.
-
Static: Place an ionizing fan or anti-static gun near the balance. (Dry deuterated powders are static-prone; static "jumps" cause inhalation risk and material loss).[1]
-
Waste: Pre-label a solid waste container.
Step-by-Step Handling
-
The Setup:
-
Place a clean analytical balance inside the fume hood if vibration isolation allows.
-
If the balance is outside, use a secondary containment tray and a powder funnel .
-
-
The Transfer:
-
Do not use a spatula directly into the stock bottle. This introduces cross-contamination.
-
Pour a small approximate amount into a disposable weighing boat.
-
Use a clean spatula to transfer from the boat to the tared reaction flask.
-
Why? If you spill the boat, you spill it into the containment tray (recoverable).[1] If you spill the stock bottle, it is a catastrophic loss.
-
-
Solvation (The Critical Moment):
-
Add solvent (e.g., dry THF) immediately after weighing to suppress dust.
-
Once solvated, the inhalation risk drops, but the skin absorption risk increases (the solvent acts as a carrier).[1]
-
Protocol: Change outer gloves immediately after adding solvent.
-
Emergency Response & Disposal
A. Exposure Response
-
Inhalation: Move to fresh air immediately. The H373 hazard implies cumulative damage; document the exposure event in EHS logs even if asymptomatic.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/acetone (increases absorption).
-
Eye Contact: Flush for 15 minutes. Discard contact lenses if worn.[1][5][7]
B. Disposal Strategy
This compound is halogen-free (unless solvated in DCM) and non-volatile.[1]
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Organic Solid | Bag in clear polyethylene.[1] Label "Toxic Solid (Oxazolidinone)".[1] |
| Liquid Waste | Organic Solvent Waste | Segregate based on solvent (Halogenated vs. Non-Halogenated). |
| Empty Containers | Triple Rinse | Rinse with Acetone |
References
-
Sigma-Aldrich. (2024).[1][5][6][8] Safety Data Sheet: (S)-4-Benzyl-3-propionyl-2-oxazolidinone. Retrieved from [1]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-4-Benzyl-2-oxazolidinone. Retrieved from [1]
-
BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Retrieved from [1]
-
Evans Vanodine. (2024).[5][7][8] General Safety Data Sheets for Organic Handling. Retrieved from [1]
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. evansvanodine.co.uk [evansvanodine.co.uk]
- 6. (S)-4-Benzyl-2-oxazolidinone SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. evansvanodine.co.uk [evansvanodine.co.uk]
- 8. evansvanodine.co.uk [evansvanodine.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
